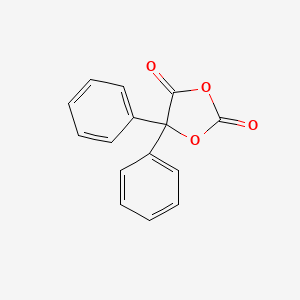
5,5-Diphenyl-1,3-dioxolane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Diphenyl-1,3-dioxolane-2,4-dione is an organic compound with the molecular formula C15H10O4 It is a member of the dioxolane family, characterized by a dioxolane ring structure with two phenyl groups attached at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
5,5-Diphenyl-1,3-dioxolane-2,4-dione can be synthesized through the acetalization of benzil with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxolane ring. The reaction can be represented as follows:
Benzil+Ethylene GlycolAcid Catalystthis compound+Water
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity of the final product.
化学反応の分析
Types of Reactions
5,5-Diphenyl-1,3-dioxolane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
5,5-Diphenyl-1,3-dioxolane-2,4-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
作用機序
The mechanism of action of 5,5-Diphenyl-1,3-dioxolane-2,4-dione involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
- 2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane
- 5-Methyl-1,3-dioxolane-2,4-dione
- 5-Benzyl-1,3-dioxolane-2,4-dione
Uniqueness
5,5-Diphenyl-1,3-dioxolane-2,4-dione is unique due to the presence of two phenyl groups, which confer distinct chemical properties and reactivity. This structural feature differentiates it from other dioxolane derivatives and contributes to its specific applications in research and industry.
特性
CAS番号 |
49598-97-2 |
|---|---|
分子式 |
C15H10O4 |
分子量 |
254.24 g/mol |
IUPAC名 |
5,5-diphenyl-1,3-dioxolane-2,4-dione |
InChI |
InChI=1S/C15H10O4/c16-13-15(19-14(17)18-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
InChIキー |
XBUKFTSRZQXXNI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2(C(=O)OC(=O)O2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



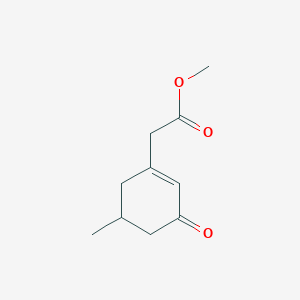


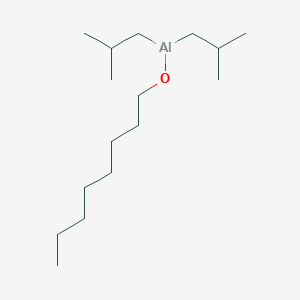
![[(Bicyclo[5.1.0]octan-1-yl)oxy](trimethyl)silane](/img/structure/B14652948.png)
![N-[(Piperazin-1-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14652951.png)
![Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]-](/img/structure/B14652958.png)
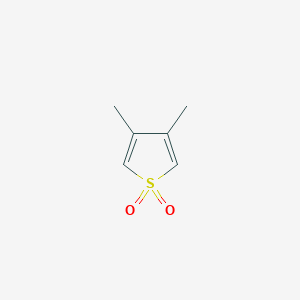
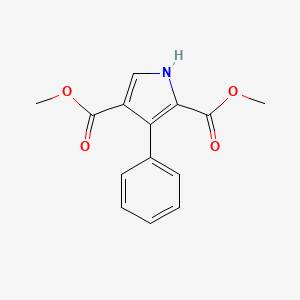
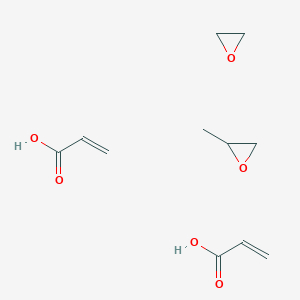
![2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide](/img/structure/B14652994.png)


